tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a benzylideneamino group and a tert-butyl ester
Preparation Methods
The synthesis of tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzylideneamino compounds under specific conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with benzylideneamine in the presence of a suitable catalyst. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction .
Chemical Reactions Analysis
tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzylideneamino group to an amine.
Substitution: The compound can participate in substitution reactions where the benzylideneamino group can be replaced by other functional groups under appropriate conditions
Scientific Research Applications
tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its use as a building block for drug discovery and development.
Material Science: It is used in the preparation of novel materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylideneamino group can form interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of biologically active molecules like crizotinib.
tert-Butyl (E)-4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate: This reagent is useful in the preparation of azetidine and piperidine carbamates.
Properties
IUPAC Name |
tert-butyl 3-[(benzylideneamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-7-10-16(14-20)13-19-12-15-8-5-4-6-9-15/h4-6,8-9,12,16H,7,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFLGAWUZYHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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